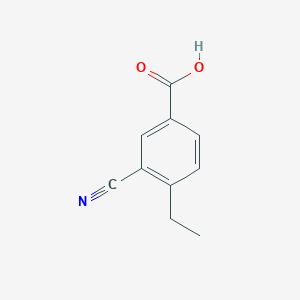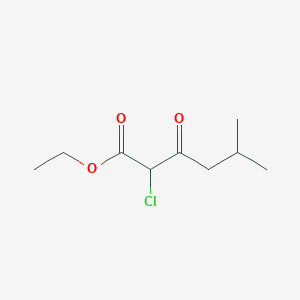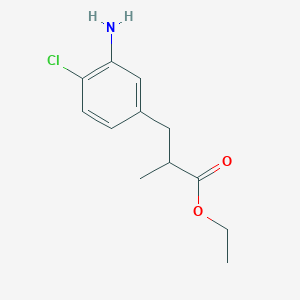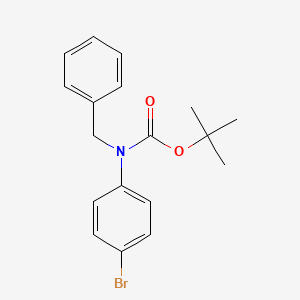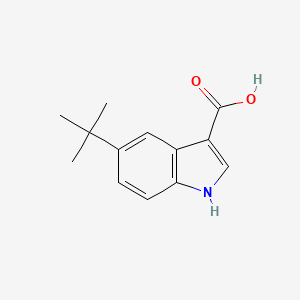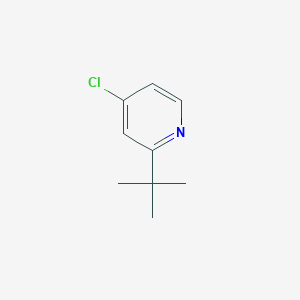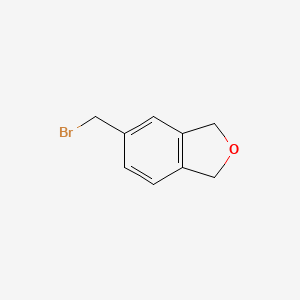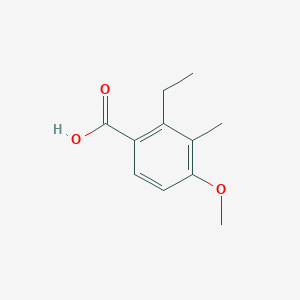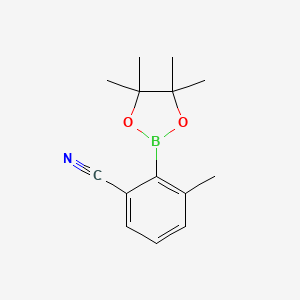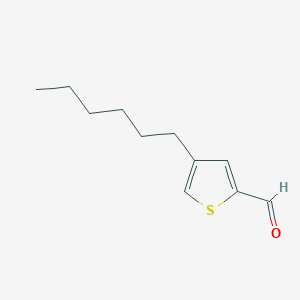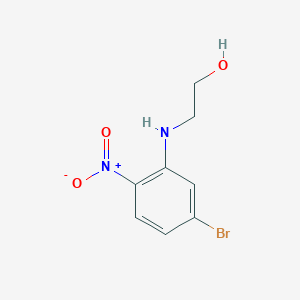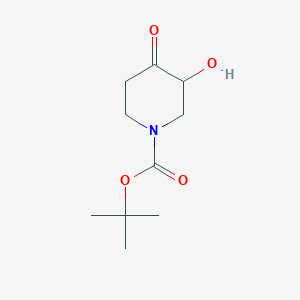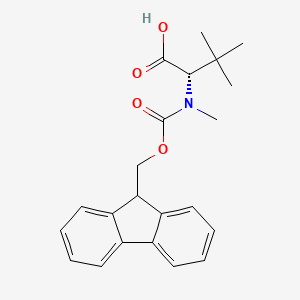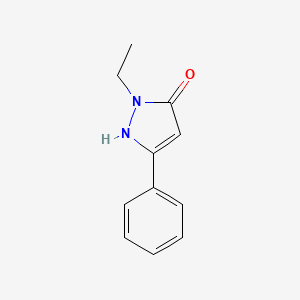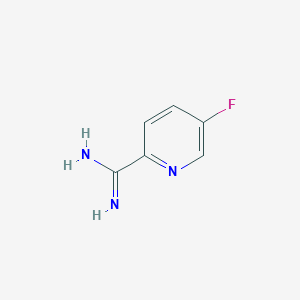
5-Fluoropicolinimidamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Fluoropicolinimidamide can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide detailed information about the molecular structure and morphology of the compound .Chemical Reactions Analysis
The reactivity of related compounds like 5-Fluorouracil towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) has been investigated using density functional theory (DFT) calculations . These studies can provide insights into the potential chemical reactions involving 5-Fluoropicolinimidamide .Applications De Recherche Scientifique
Clinical Pharmacology and Anticancer Application
- 5-FU, a pyrimidine analogue, is used in treating various malignancies, including colon, breast, and skin cancers. Its mechanism involves metabolic pathways similar to uracil. While the exact action mechanism is complex, the drug's efficacy in cancer treatment is well-established, though predicting antitumor effect or host cell toxicity based on plasma drug concentrations is challenging (Diasio & Harris, 1989).
Mechanisms of Action and Drug Resistance
- The antitumor activity of 5-FU has been enhanced over time through a better understanding of its action mechanism. However, drug resistance is a significant limitation in clinical use. Technologies like DNA microarray profiling could identify genes involved in resistance, providing new targets for chemotherapy or biomarkers for predicting response to 5-FU-based treatments (Longley, Harkin & Johnston, 2003).
Metabolism Monitoring
- In-vivo studies using nuclear magnetic resonance (NMR) techniques have allowed for the analysis of 5-FU metabolism in tumors and the liver. This approach is crucial for understanding the metabolic fate of the drug in treating cancers like breast and ovarian cancers (Stevens et al., 1984).
Biochemical Modulation to Enhance Efficacy
- New approaches, such as combining 5-FU with other agents like folinic acid or methotrexate, have been explored to enhance its activity in managing advanced colorectal cancer. These combinations have shown improved survival and quality of life in patients (Poon et al., 1989).
Ophthalmic Applications
- 5-FU's ability to reduce fibroblastic proliferation has led to its use in ocular surgeries, such as primary glaucoma filtering surgeries and treatment of ocular surface malignancies like ocular surface squamous neoplasia (Abraham et al., 2012).
Chemotherapy Resistance and Inflammasome Role
- In oral squamous cell carcinoma, the NLRP3 inflammasome has been shown to promote resistance to 5-FU. Targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could improve the efficacy of 5-FU-based chemotherapy (Feng et al., 2017).
Cardiotoxicity Concerns
- High-dose continuous intravenous infusion of 5-FU has been associated with cardiotoxicity, including symptoms like angina pectoris and hypotension. Monitoring for cardiac function during treatment is crucial (de Forni et al., 1992).
Orientations Futures
Future research on 5-Fluoropicolinimidamide could focus on its potential applications in various fields. For instance, non-coding RNAs have been found to play a crucial role in determining the response of patients to 5-FU, a related compound . This suggests that 5-Fluoropicolinimidamide could also have potential applications in cancer treatment .
Propriétés
IUPAC Name |
5-fluoropyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQLOIZDVCCXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704283 | |
| Record name | 5-Fluoropyridine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropicolinimidamide | |
CAS RN |
1179533-73-3 | |
| Record name | 5-Fluoropyridine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



